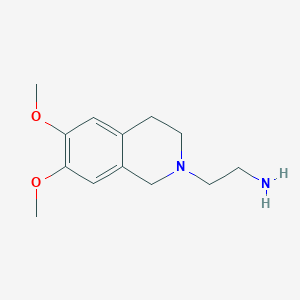

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

Overview

Description

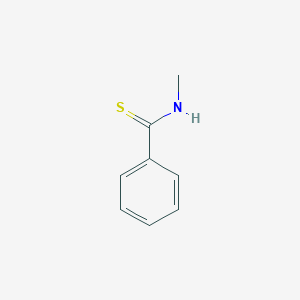

The compound “2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine” is a derivative of 6,7-Dimethoxy-3,4-dihydroisoquinoline . Its IUPAC name is sulfuric acid compound with 6,7-dimethoxy-3,4-dihydro-2 (1H)-isoquinolinecarboximidamide (1:1) .

Synthesis Analysis

The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives has been studied extensively. A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline based on the reaction of 2- (3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) was developed .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H19N3O6S . The InChI code for this compound is 1S/C12H17N3O2.H2O4S/c1-16-10-5-8-3-4-15 (12 (13)14)7-9 (8)6-11 (10)17-2;1-5 (2,3)4/h5-6H,3-4,7H2,1-2H3, (H3,13,14); (H2,1,2,3,4) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.37 . It has a melting point of 261-262 .Scientific Research Applications

Molecular Structure and Tautomeric Forms

- The molecular structure of related compounds has been analyzed, revealing that substituents at the 6 and 7 positions cause changes in molecular conformation and electron density distribution. This suggests potential applications in studying molecular behavior and interactions (Davydov et al., 1995).

Synthesis and Rearrangement in Organic Chemistry

- Research has focused on the synthesis of stable azomethine ylides through the rearrangement of 1,3-dipolar cycloadducts, indicating its importance in organic synthesis and potential pharmaceutical applications (Coşkun & Tuncman, 2006).

Reaction with Acyl Iso(thio)cyanates and Primary Amines

- Studies have shown that the compound reacts readily with acyl iso(thio)cyanates and primary amines, leading to the formation of various fused molecular structures. This reaction is significant for developing new chemical entities (Afon’kin et al., 2011).

Heterocyclization Reactions

- Research on heterocyclization reactions has been conducted, demonstrating its utility in creating complex molecular structures, which are of interest in medicinal chemistry and drug design (Osyanin et al., 2011).

Potential in Cancer Research

- Studies involving coupling with diazotized anilines and treatment with α-bromoketones have led to compounds showing cytotoxicity against various cancer cell lines, indicating its potential use in cancer research and therapy (Saleh et al., 2020).

Synthesis and Oxidation in Chemical Research

- The synthesis and oxidation processes of related compounds have been optimized, showcasing its relevance in chemical research for producing specific molecular entities (Ali et al., 2020).

PET Imaging in Neurology

- Carbon-11 labeled derivatives have been synthesized as potential positron emission tomography (PET) imaging agents for glioma tumors, indicating its application in neurological research and diagnostics (Wang et al., 2007).

Hemostatic Properties

- Research has shown that synthesized amides of the compound influence blood coagulation, demonstrating hemostatic properties. This indicates its potential use in medical applications related to blood coagulation (Limanskii et al., 2009).

Safety and Hazards

properties

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-7-10-3-5-15(6-4-14)9-11(10)8-13(12)17-2/h7-8H,3-6,9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFATFFJLNTYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one](/img/structure/B177190.png)

![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)

![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)